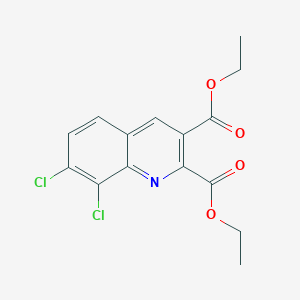

Diethyl 7,8-dichloroquinoline-2,3-dicarboxylate

Descripción

Diethyl 7,8-dichloroquinoline-2,3-dicarboxylate is a heterocyclic organic compound with the molecular formula C15H14Cl2NO4. It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Propiedades

Fórmula molecular |

C15H13Cl2NO4 |

|---|---|

Peso molecular |

342.2 g/mol |

Nombre IUPAC |

diethyl 7,8-dichloroquinoline-2,3-dicarboxylate |

InChI |

InChI=1S/C15H13Cl2NO4/c1-3-21-14(19)9-7-8-5-6-10(16)11(17)12(8)18-13(9)15(20)22-4-2/h5-7H,3-4H2,1-2H3 |

Clave InChI |

QPEQJHMHTLOVLZ-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=C(N=C2C(=C1)C=CC(=C2Cl)Cl)C(=O)OCC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 7,8-dichloroquinoline-2,3-dicarboxylate typically involves the reaction of aryl amines with diethyl acetylenedicarboxylate in the presence of a catalyst. One efficient method employs 20 mol% molecular iodine as a catalyst in acetonitrile at 80°C . This reaction forms the quinoline scaffold through a pseudo three-component reaction, creating one C–N and two C–C bonds.

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Diethyl 7,8-dichloroquinoline-2,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: Conversion to quinoline N-oxides.

Reduction: Reduction of the nitro group to an amine.

Substitution: Halogen substitution reactions.

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Commonly uses reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Utilizes nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Diethyl 7,8-dichloroquinoline-2,3-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

Medicine: Explored for its potential use in developing new therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of diethyl 7,8-dichloroquinoline-2,3-dicarboxylate involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair. This inhibition can lead to the disruption of cellular processes in microorganisms, contributing to their antimicrobial and antimalarial effects .

Comparación Con Compuestos Similares

Similar Compounds

- 7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester

- 8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester

- 4,6-Dichloroquinoline-3-carboxylic acid ethyl ester

Uniqueness

Diethyl 7,8-dichloroquinoline-2,3-dicarboxylate is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms at positions 7 and 8 can enhance its electron-withdrawing properties, potentially increasing its potency as an antimicrobial or antimalarial agent .

Actividad Biológica

Diethyl 7,8-dichloroquinoline-2,3-dicarboxylate is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Diethyl 7,8-dichloroquinoline-2,3-dicarboxylate has the following molecular characteristics:

- Molecular Formula : C15H14Cl2N2O4

- Molecular Weight : Approximately 357.19 g/mol

- Functional Groups : Contains two carboxylate ester groups and two chlorine atoms at the 7 and 8 positions of the quinoline ring.

The unique positioning of the chlorine atoms enhances the compound's reactivity and biological profile.

The biological activity of diethyl 7,8-dichloroquinoline-2,3-dicarboxylate is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes .

- DNA Intercalation : Its quinoline core allows it to intercalate with DNA, potentially affecting gene expression and cellular replication.

- Protein Interactions : It engages with proteins that regulate cellular functions, which may include modulation of signaling pathways.

Biological Activities

Research indicates that diethyl 7,8-dichloroquinoline-2,3-dicarboxylate exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µM |

| Escherichia coli | 75 µM |

| Streptococcus pneumoniae | 100 µM |

- Anticancer Potential : Preliminary studies suggest that diethyl 7,8-dichloroquinoline-2,3-dicarboxylate may exhibit cytotoxic effects against cancer cell lines. The mechanism involves apoptosis induction through the inhibition of key survival pathways.

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial activity of diethyl 7,8-dichloroquinoline-2,3-dicarboxylate against various pathogens. The results indicated a strong correlation between concentration and inhibition levels across multiple bacterial strains. The compound was particularly effective against resistant strains of Staphylococcus aureus. -

Cytotoxicity Assessment :

In vitro assays were conducted on human cancer cell lines (e.g., HeLa cells) to assess cytotoxic effects. The findings revealed that treatment with diethyl 7,8-dichloroquinoline-2,3-dicarboxylate resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.